molecular formula C11H11NO B2369125 3-Methyl-4-oxo-4-phenylbutanenitrile CAS No. 51765-79-8

3-Methyl-4-oxo-4-phenylbutanenitrile

Cat. No.: B2369125
CAS No.: 51765-79-8
M. Wt: 173.215
InChI Key: HXCPGRBCISMIQZ-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-4-phenylbutanenitrile is an organic compound with the molecular formula C11H11NO It is a nitrile derivative characterized by a phenyl group attached to a butanenitrile backbone, with a methyl group and a ketone functional group at the third and fourth positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-oxo-4-phenylbutanenitrile typically involves the reaction of benzaldehyde with ethyl cyanoacetate in the presence of a base, followed by subsequent steps to introduce the methyl and ketone groups. One common method involves the following steps:

    Knoevenagel Condensation: Benzaldehyde reacts with ethyl cyanoacetate in the presence of a base such as piperidine to form ethyl 2-cyano-3-phenylacrylate.

    Michael Addition: The ethyl 2-cyano-3-phenylacrylate undergoes a Michael addition with methylmagnesium bromide to introduce the methyl group.

    Hydrolysis and Decarboxylation: The resulting product is hydrolyzed and decarboxylated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-oxo-4-phenylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted nitriles or amides.

Scientific Research Applications

3-Methyl-4-oxo-4-phenylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug synthesis.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-oxo-4-phenylbutanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile and ketone functional groups can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-phenylbutanenitrile: Lacks the methyl group at the third position.

    3-Benzoylpropionitrile: Similar structure but with different functional groups.

    2-Cyanoethyl phenyl ketone: Similar nitrile and ketone functionalities but different carbon chain length.

Properties

IUPAC Name

3-methyl-4-oxo-4-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-9(7-8-12)11(13)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCPGRBCISMIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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